5-(indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide
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Overview
Description
5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide is a complex organic compound featuring an indoline moiety, a furan ring, and a thiophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indoline moiety can be reduced to form indoline-1-carboxylic acid.
Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Indoline-1-carboxylic acid.
Substitution: Various substituted thiophen-2-ylmethyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes or receptors involved in inflammatory or cancer pathways. The compound may interact with these targets through binding interactions, leading to modulation of their activity.
Comparison with Similar Compounds
Indole-5-carboxylic acid: Similar in having an indole core but lacking the furan and thiophenylmethyl groups.
Furan-2-sulfonamide derivatives: Similar in having a furan ring but differing in the presence of the indoline and thiophenylmethyl groups.
Uniqueness: 5-(Indoline-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide is unique due to its combination of indoline, furan, and thiophenylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to new discoveries and innovations.
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-N-(thiophen-2-ylmethyl)furan-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(24-16)26(22,23)19-12-14-5-3-11-25-14/h1-8,11,19H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVQGYKJBHTEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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